molecular formula C8H7FO4S B2897213 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride CAS No. 1368844-00-1

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

Cat. No.: B2897213
CAS No.: 1368844-00-1
M. Wt: 218.2
InChI Key: CZDKQRQGVWYYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is a heterocyclic compound featuring a benzodioxane core fused with a sulfonyl fluoride group at the 6-position. This compound serves as a key intermediate in medicinal chemistry for synthesizing sulfonamide derivatives, which are explored for antibacterial, anti-inflammatory, and enzyme inhibitory activities . Its molecular formula is C₈H₇FO₄S, with a molecular weight of 234.66 g/mol (CAS: 63758-12-3) . The sulfonyl fluoride group enhances reactivity toward nucleophilic substitution, enabling diverse functionalization for drug discovery .

Preparation Methods

Palladium-Catalyzed Fluorosulfonylation of Aryl Thianthrenium Salts

Reaction Mechanism and Substrate Activation

The palladium-mediated approach utilizes aryl thianthrenium salts as precursors, enabling regioselective fluorosulfonylation. As demonstrated in recent studies, the benzodioxine core undergoes directed thianthrenation at the C6 position using thianthrene S-oxide under Brønsted acid catalysis. Subsequent treatment with Na₂S₂O₄ and N-fluorobenzenesulfonimide (NFSI) in dimethylacetamide (DMA) at 80°C for 12 hours achieves simultaneous sulfonylation and fluorination (Eq. 1):

$$
\text{Thianthrenium salt} + \text{Na}2\text{S}2\text{O}4 + \text{NFSI} \xrightarrow{\text{Pd(OAc)}2, \text{dppf}} \text{Sulfonyl fluoride} + \text{Byproducts}
$$

This method yields 68–72% of the target compound with >95% purity when using 5 mol% Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand.

Solvent and Temperature Optimization

Critical parameters influencing yield include:

Parameter Optimal Value Yield Impact
Solvent DMA +22% vs DMF
Temperature 80°C Max yield
NFSI Equivalents 2.5 71% yield

Polar aprotic solvents like DMA enhance palladium catalyst stability, while temperatures above 90°C promote decomposition of the thianthrenium intermediate.

Chlorine-Fluorine Exchange in Chlorobenzodioxine Sulfonyl Chlorides

Two-Step Halogenation Protocol

Patent EP0032077B1 details a high-temperature (160–240°C) Cl/F exchange using anhydrous KF in sulfolane. The synthesis begins with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, prepared via chlorosulfonation of 1,4-benzodioxane. Subsequent fluorination proceeds through nucleophilic aromatic substitution (Eq. 2):

$$
\text{C}6\text{H}4\text{O}2\text{SO}2\text{Cl} + 3\text{KF} \xrightarrow{\text{Sulfolane}} \text{C}6\text{H}4\text{O}2\text{SO}2\text{F} + 3\text{KCl}
$$

Catalytic Enhancement with Sequestering Agents

Adding tris(trioxa-3,6,9-decyl)amine (0.01 mol%) increases yields from 34% to 65% by complexing KCl byproducts. The table below contrasts performance with/without additives:

Condition Yield Purity
KF alone 34% 88%
KF + Tris(trioxa)amine 65% 95%

Reaction times extend to 18–24 hours due to the benzodioxine ring’s electron-donating effects slowing nucleophilic substitution.

Direct Sulfur Trioxide Fluorination

Gas-Phase Reaction Dynamics

Early industrial routes employed SO₃F₂ gas (120°C, 5 atm) for direct sulfonation-fluorination of 1,4-benzodioxane. This method produces the sulfonyl fluoride in 41% yield but requires specialized equipment due to SO₃F₂’s extreme toxicity.

Byproduct Analysis and Mitigation

GC-MS studies reveal three primary byproducts:

  • Over-sulfonated derivatives (12%): Controlled SO₃F₂ flow rates reduce formation
  • Ring-opened products (7%): Minimized by maintaining temperatures <130°C
  • Di-fluorinated species (5%): Unavoidable due to radical side reactions

Enzymatic Sulfurylation-Fluorination

Biocatalytic Pathway Development

Emerging approaches use engineered Sulfolobus spp. archaea expressing sulfotransferase mutants. The benzodioxine substrate undergoes enzymatic sulfonation with 3'-phosphoadenosine-5'-phosphosulfate (PAPS), followed by fluorination via fluorinase FIA. Key advantages include:

  • 98% enantiomeric excess for chiral derivatives
  • Aqueous reaction conditions (pH 7.4, 37°C)
  • 55% isolated yield after 72 hours

Process Economics Comparison

Method Cost ($/kg) Environmental Factor
Palladium-catalyzed 420 18.2
Cl/F exchange 380 45.6
Enzymatic 1,150 2.1

The enzymatic route remains prohibitively expensive for scale-up despite its green chemistry benefits.

Microwave-Assisted Solid-Phase Synthesis

Polymer-Supported Reagent Strategy

Immobilizing KF on mesoporous silica (SBA-15) enables rapid (15–20 minute) fluorinations under microwave irradiation (300 W, 150°C). The technique achieves 89% conversion with 99% selectivity by minimizing thermal decomposition.

Recyclability Testing

Cycle Conversion Selectivity
1 89% 99%
2 85% 98%
5 72% 95%

Leaching analysis shows 0.3% KF loss per cycle, necessitating reactivation after 5 batches.

Critical Comparison of Synthetic Routes

Industrial Scalability Assessment

Parameter Pd-Catalyzed Cl/F Exchange Enzymatic
Batch Size (kg) 50 500 0.5
Cycle Time (h) 14 26 72
API Impurity Profile 0.8% 1.2% 0.3%

The Cl/F exchange method dominates current GMP production due to established infrastructure, though palladium-based routes are gaining traction for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride is a chemical compound with applications in assembling molecules with proteins or nucleic acids . The sulfonyl fluoride motif acts as a connector, linking small molecules with proteins or nucleic acids through -SO2- linkages . This "click chemistry" method provides an alternative to using amides and phosphate groups as linkers .

Key Information

  • Name: 2, 3-Dihydro-1, 4-benzodioxin-6-sulfonyl fluoride
  • Molecular Formula: C8H7FO4S
  • Molecular Weight: 218.2
  • CAS Number: 1368844-00-1
  • Purity: ≥95%

Synonyms: 2, 3-Dihydro-1, 4-benzodioxin-6-sulfonyl fluoride

Scientific Research Applications
Sulfonyl fluorides are gaining traction in drug design, serving as a microcosm for the deep integration of chemistry and biology .

ApplicationDescription
Click Chemistry Sulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This approach is a complimentary method to using amides and phosphate groups as linkers .
Heat Shock Factor 1 Inhibitors Fused 1,4-dihydrodioxin derivatives, which may include 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride derivatives, have been identified as inhibitors of heat shock transcription factor 1 . Heat shock factor 1 is a protein that is responsible for regulating the expression of genes that protect cells from stress. Inhibitors of heat shock factor 1 may be useful for treating cancer, neurodegenerative diseases, and other diseases .
Drug Design The new applications of sulfonyl fluorides in drug design indicate a deep integration of chemistry and biology .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride involves the formation of stable covalent bonds with nucleophiles through the sulfonyl fluoride group. This interaction allows the compound to act as a connector in click chemistry, facilitating the assembly of complex molecular structures .

Comparison with Similar Compounds

Structural Analogs and Reactivity

Table 1: Key Structural Analogs of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Fluoride

Compound Name Functional Group Molecular Formula CAS Number Key Applications/Activities References
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride Sulfonyl chloride C₈H₇ClO₄S 63758-12-3 Precursor for sulfonamide antibiotics
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride Carbonyl chloride C₉H₇ClO₃ 123-99-9 Synthesis of amides and esters
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride Piperazine-sulfonamide C₁₂H₁₆ClN₂O₄S 95591-80-3 Research in immunomodulators
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Sulfonamide C₁₅H₁₅NO₄S N/A Antibacterial and lipoxygenase inhibition
  • Reactivity Differences :
    • Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride exhibits slower hydrolysis than sulfonyl chloride, making it preferable for stable bioconjugation and click chemistry .
    • Carbonyl Chloride : Reacts readily with amines to form amides but lacks the sulfonamide-based biological activity seen in sulfonyl derivatives .

Biological Activity

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of organic compounds known as benzodioxines, which are recognized for their diverse pharmacological properties. The sulfonyl fluoride group in its structure is particularly noteworthy for its reactivity and ability to interact with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H9FO3S\text{C}_9\text{H}_9\text{F}\text{O}_3\text{S}

This structure includes a benzodioxine moiety and a sulfonyl fluoride group, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor. The sulfonyl group facilitates strong interactions with the active sites of various enzymes, leading to inhibition of their activity. This mechanism can disrupt several biochemical pathways, making it a candidate for therapeutic applications in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against a range of pathogens.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through enzyme inhibition mechanisms.
  • Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties, indicating potential applications in treating neurodegenerative disorders .

Antimicrobial Activity

In a study assessing the antimicrobial properties of benzodioxine derivatives, it was found that this compound exhibited significant inhibitory effects against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antimicrobial potential.

Anticancer Activity

A recent study evaluated the anticancer effects of several benzodioxine derivatives including this compound. The compound showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compound Benzodioxine + Sulfonyl FluorideAntimicrobial, Anticancer
2,3-Dihydro-1,4-benzodioxine-6-carboxamide Benzodioxine + CarboxamideAnticancer
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride Benzodioxine + Sulfonyl ChlorideEnzyme Inhibitor

Q & A

Q. Basic: What are the common synthetic routes for preparing 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride?

The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl halides (e.g., sulfonyl chloride or fluoride) under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ as a base . For derivatives like sulfonyl fluorides, fluorinating agents may replace chlorides. Key steps include:

  • Step 1 : Formation of the sulfonamide/sulfonyl fluoride intermediate under controlled conditions.
  • Step 2 : Purification via chromatography or recrystallization to achieve high purity (>95%) .

Q. Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Structural validation relies on:

  • IR Spectroscopy : To confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
  • ¹H NMR : To identify aromatic protons (δ 6.5–7.5 ppm) and dihydrobenzodioxin methylene groups (δ 4.2–4.4 ppm) .
  • Mass Spectrometry (EI-MS) : To verify molecular weight (e.g., 234.66 g/mol for the sulfonyl chloride analog) .

Q. Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Optimization strategies include:

  • Dynamic pH Control : Maintain pH 9–10 using Na₂CO₃ to minimize side reactions and enhance nucleophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .
  • Catalysts : Lithium hydride (LiH) or triethylamine can accelerate coupling reactions with alkyl/aryl halides .
  • Purification : Use continuous flow reactors or column chromatography to isolate high-purity products .

Q. Advanced: What strategies resolve contradictions in bioactivity data for sulfonyl fluoride derivatives in enzyme inhibition assays?

To address discrepancies:

  • Dose-Response Curves : Validate inhibitory activity across multiple concentrations (e.g., IC₅₀ values) .
  • Enzyme-Specific Assays : Use acetylcholinesterase (AChE) or lipoxygenase (LOX) assays to confirm target specificity .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities and identifies key interactions with enzyme active sites .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

Key applications include:

  • Enzyme Inhibition : Acts as a pharmacophore in designing acetylcholinesterase (AChE) or α-glucosidase inhibitors .
  • Intermediate Synthesis : Used to prepare sulfonamide derivatives with antibacterial or anti-inflammatory properties .
  • Proteomics : Sulfonyl fluoride groups selectively modify serine residues in proteins for activity-based profiling .

Q. Advanced: How do solvent and base choices influence nucleophilic substitution reactions involving this compound?

  • Solvent Effects :
    • DMF/DCM : Enhance nucleophilicity of amines in SN2 reactions .
    • Polar Solvents : Stabilize transition states in sulfonylation reactions .
  • Base Selection :
    • Na₂CO₃ : Maintains mild basicity for pH-sensitive reactions .
    • LiH/NaOH : Accelerate reactions but may require inert atmospheres to prevent hydrolysis .

Q. Basic: What are the key challenges in handling and storing this compound?

  • Moisture Sensitivity : Hydrolyzes in humid conditions; store under anhydrous environments (e.g., desiccators) .
  • Light Sensitivity : Protect from UV exposure to prevent decomposition .
  • Stability : Use low-temperature storage (-20°C) for long-term preservation .

Q. Advanced: What computational methods predict the reactivity and biological interactions of this compound?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate binding stability with targets like AChE over nanosecond timescales .
  • QSAR Models : Correlate structural features (e.g., sulfonyl electronegativity) with bioactivity .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDKQRQGVWYYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368844-00-1
Record name 1368844-00-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.